Product packaging for Methyl 4-isothiocyanatobutanoate(Cat. No.:CAS No. 62210-26-8)

Methyl 4-isothiocyanatobutanoate

Cat. No.: B1622907
CAS No.: 62210-26-8
M. Wt: 159.21 g/mol
InChI Key: RIAAMQLODIETQE-UHFFFAOYSA-N
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Description

Contextualization within Isothiocyanate Chemistry and Glucosinolate Hydrolysis

Isothiocyanates are organic compounds characterized by the functional group -N=C=S. wikipedia.org They are known for their pungent taste and odor, famously associated with plants like mustard and horseradish. These compounds are not typically present in intact plant tissues in their active form. Instead, they are stored as stable precursor molecules called glucosinolates. nih.gov

Glucosinolates are sulfur-containing plant secondary metabolites. nih.gov When the plant tissue is damaged, for instance, by chewing or cutting, an enzyme called myrosinase is released. nih.gov Myrosinase catalyzes the hydrolysis of glucosinolates, a chemical reaction where a water molecule breaks down the glucosinolate. wikipedia.org This enzymatic action leads to the formation of an unstable intermediate, which then rearranges to form various products, including isothiocyanates, nitriles, and thiocyanates. The specific product formed depends on factors such as the structure of the original glucosinolate, pH, and the presence of certain proteins. nih.gov

Overview of Glucosinolate-Isothiocyanate System in Brassicaceae Family

The glucosinolate-isothiocyanate system is a hallmark of the plant family Brassicaceae, which includes a wide array of economically important and common vegetables such as broccoli, cabbage, cauliflower, and mustard. nih.gov This system serves as a sophisticated chemical defense mechanism for the plant against herbivores and pathogens. nih.gov The pungent and often toxic nature of the isothiocyanates produced upon tissue damage deters feeding by many insects and inhibits the growth of microbial pathogens. nih.govnih.gov

The diversity of glucosinolates within the Brassicaceae family is vast, with over 120 different types identified. researchgate.net Each specific glucosinolate gives rise to a corresponding isothiocyanate upon hydrolysis. oregonstate.edu For example, sinigrin (B192396) yields allyl isothiocyanate, the compound responsible for the sharp taste of mustard. wikipedia.org This chemical diversity contributes to the wide range of flavors and biological activities observed across different Brassica vegetables.

Historical Perspective on Methyl 4-isothiocyanatobutanoate: Evolution of Understanding its Natural Product Status

The scientific journey to understanding isothiocyanates began in the 19th century with the isolation of the first glucosinolates. However, the correct chemical structure of these precursors was not established until the mid-20th century.

The specific compound, this compound, also known by the synonym Erypestrin, was identified as a natural product through research focused on the chemical constituents of plants within the Brassicaceae family. Its natural occurrence has been noted in species of the genus Matthiola, commonly known as stock. wikipedia.orgsouthwestdesertflora.comwikipedia.org

The precursor to this compound is a glucosinolate known as glucolesquerellin. This glucosinolate has been identified in plants such as Lesquerella fendleri. The enzymatic hydrolysis of glucolesquerellin by myrosinase directly yields this compound. The recognition of this specific glucosinolate-isothiocyanate pairing was a key step in confirming the status of this compound as a naturally occurring compound.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC6H9NO2S
Molecular Weight159.2 g/mol
Monoisotopic Mass159.0354 g/mol
IUPAC NameThis compound
CAS Number62210-26-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2S B1622907 Methyl 4-isothiocyanatobutanoate CAS No. 62210-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-isothiocyanatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)3-2-4-7-5-10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAAMQLODIETQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407074
Record name methyl 4-isothiocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62210-26-8
Record name methyl 4-isothiocyanatobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-isothiocyanatobutanoate
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Origin and Biosynthetic Pathway Elucidation

Glucosinolate Precursors and Myrosinase-Mediated Hydrolysis

Glucosinolates are a group of over 130 identified plant metabolites characterized by a core structure containing a β-D-thioglucose group and a sulfonated oxime moiety. nih.govrevista-agroproductividad.org The structural diversity of glucosinolates arises from a variable side chain derived from amino acids such as alanine, methionine, phenylalanine, and tryptophan. nih.govruhr-uni-bochum.de The biosynthesis of these compounds is a complex, three-stage process involving chain elongation of the initial amino acid, formation of the core glucosinolate structure, and subsequent modifications of the side chain. nih.govrevista-agroproductividad.org

In healthy, intact plant tissue, glucosinolates are physically separated from the enzyme myrosinase (a type of thioglucosidase). ruhr-uni-bochum.de Glucosinolates are typically stored in the vacuole of specialized "S-cells," while myrosinase is located in adjacent myrosin cells. ruhr-uni-bochum.de When the plant tissue is damaged, for instance by chewing, cutting, or pathogen attack, this compartmentalization is disrupted. ruhr-uni-bochum.de Myrosinase then comes into contact with the glucosinolates and catalyzes their hydrolysis. ruhr-uni-bochum.de

This enzymatic reaction cleaves the glucose molecule from the glucosinolate, yielding an unstable intermediate aglycone. ruhr-uni-bochum.de This aglycone subsequently rearranges to form one of several possible products, with the specific outcome depending on the glucosinolate's side chain structure and the reaction conditions, such as pH. ruhr-uni-bochum.denih.gov Under neutral pH conditions, the primary product is typically an isothiocyanate, the compound responsible for the characteristic pungent flavor of many of these plants. mdpi.com However, under different conditions or in the presence of specific protein cofactors, other products like nitriles or thiocyanates can be formed. ruhr-uni-bochum.demdpi.com

Table 1: Examples of Common Glucosinolates and their Isothiocyanate Products

Glucosinolate PrecursorResulting Isothiocyanate
Sinigrin (B192396)Allyl isothiocyanate
GlucoraphaninSulforaphane (B1684495)
GluconasturtiinPhenethyl isothiocyanate
GlucotropaeolinBenzyl isothiocyanate

Investigation of Methyl 4-isothiocyanatobutanoate as an Isolation Artifact vs. Genuine Natural Product

The existence of this compound presents a phytochemical puzzle. While its structure is clearly that of an isothiocyanate, its natural origin is not established. The crucial question is whether this compound is a genuine secondary metabolite produced by a plant or an artifact formed during the process of extraction and chemical analysis.

Evidence Supporting Formation During Extraction Procedures

There is substantial evidence to suggest that this compound is likely an analytical artifact. This hypothesis is based on the known reactivity of isothiocyanates and the common use of methanol (B129727) as an extraction solvent in phytochemical studies. frontiersin.orgnih.gov

The proposed pathway for its formation as an artifact involves a two-step process:

Enzymatic Hydrolysis : A plant containing a hypothetical glucosinolate with a 4-carboxybutyl side chain is harvested and processed. Tissue disruption initiates the myrosinase-catalyzed hydrolysis of this precursor, leading to the formation of its corresponding isothiocyanate, 4-isothiocyanatobutanoic acid .

Solvent-Induced Esterification : If the extraction of the plant material is performed using methanol, the acidic conditions often used in such procedures can catalyze the Fischer esterification of the carboxylic acid group on 4-isothiocyanatobutanoic acid. masterorganicchemistry.com This reaction between the carboxylic acid and methanol results in the formation of the methyl ester, this compound. researchgate.nettugraz.atgoogle.com

The formation of ester artifacts during the extraction of organic acids with alcohols is a well-documented phenomenon in the field of metabolomics. frontiersin.orgnih.govgoogle.com The use of an alcohol solvent can shift the chemical equilibrium towards the formation of esters, leading to the detection of compounds that were not originally present in the living tissue. google.com

Methodological Implications for Phytochemical Studies of Isothiocyanates

The case of this compound highlights significant challenges in the phytochemical analysis of isothiocyanates and the critical importance of methodology. nih.gov The accurate identification of naturally occurring isothiocyanates requires careful consideration of the extraction and analysis pipeline to prevent the formation of artifacts. mdpi.comresearchgate.net

Several key factors must be managed:

Extraction Solvent : The choice of solvent is paramount. As demonstrated, reactive solvents like methanol can chemically alter the analytes of interest, leading to misidentification of the plant's chemical profile. frontiersin.orgnih.gov

Temperature and pH : The conditions during extraction can influence both the activity of myrosinase and the stability of the resulting isothiocyanates. nih.gov Different pH levels can alter the products of glucosinolate hydrolysis, favoring the formation of nitriles over isothiocyanates in some cases. nih.govmdpi.com

Analyte Instability : Many isothiocyanates are inherently unstable, which complicates their analysis. mdpi.comresearchgate.net This instability makes it challenging to develop a universal extraction and quantification method suitable for all compounds in this class. nih.gov

Consequently, the potential for artifact formation necessitates rigorous validation of analytical methods. Without such validation, it is difficult to distinguish between genuine natural products and compounds created during sample workup. nih.gov This underscores the need for researchers to be aware of potential pitfalls in analytical procedures and to critically evaluate the origin of detected compounds.

Chemical Synthesis Methodologies and Strategies

De Novo Synthesis of Methyl 4-isothiocyanatobutanoate

The de novo synthesis of this compound, an aliphatic ester, typically begins with its corresponding primary amine, methyl 4-aminobutanoate. Two primary, well-established routes are available for this transformation: the reaction with thiophosgene (B130339) and the decomposition of an intermediate dithiocarbamate (B8719985) salt.

Thiophosgene Method: The reaction of a primary amine with thiophosgene in the presence of a base is a classic and direct method for synthesizing isothiocyanates. nih.govresearchgate.net Thiophosgene acts as a "thiocarbonyl transfer" reagent. kiku.dk This method is effective for a wide range of amines; however, the high toxicity of thiophosgene has led to the development of numerous alternative routes. chemrxiv.orgnih.gov In this synthesis, methyl 4-aminobutanoate would be treated with thiophosgene and a base, such as triethylamine, in an appropriate solvent like chloroform. researchgate.net

Dithiocarbamate Salt Decomposition: The most common and generally safer approach involves a two-step, one-pot procedure. nih.govnih.gov

Formation of Dithiocarbamate Salt: The primary amine (methyl 4-aminobutanoate) is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt in situ. organic-chemistry.org

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate group. chemrxiv.orgnih.gov A variety of reagents can be used for this step, including tosyl chloride, lead nitrate, and ethyl chloroformate. nih.govwikipedia.org The use of tosyl chloride is a facile and general protocol for this transformation. organic-chemistry.org

This two-step process avoids the use of highly toxic thiophosgene and is often preferred for its practicality and the availability of various desulfurizing agents. chemrxiv.org

Development of Modified Synthetic Routes for Isothiocyanates and Derivatives

Research has yielded a diverse array of synthetic methods for isothiocyanates, driven by the need for milder conditions, greater functional group tolerance, and avoidance of toxic reagents. cbijournal.com These methods can be broadly classified into three types based on the starting material: Type A (from primary amines), Type B (from other nitrogen functional groups), and Type C (from non-nitrogen groups). rsc.orgchemrxiv.org

The Staudinger/aza-Wittig tandem reaction represents a significant alternative, where azides react with triphenylphosphine (B44618) and carbon disulfide to yield ITCs. nih.govnih.gov Another modern approach involves the sulfurization of isocyanides with elemental sulfur, which can be catalyzed by amines, offering a more sustainable route. mdpi.comnih.gov

Recent developments have also focused on "greener" desulfurization agents for the dithiocarbamate route. Reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) are advantageous as their byproducts are volatile and easily removed. kiku.dkcbijournal.com Similarly, sodium persulfate has been employed for efficient synthesis in water, enhancing the environmental acceptability of the process. rsc.org Microwave-assisted synthesis has also been shown to accelerate the conversion of dithiocarbamates to isothiocyanates. nih.govnih.gov

MethodKey ReagentsStarting MaterialKey Features
Thiophosgene MethodThiophosgene (CSCl₂), BasePrimary AmineClassic, direct method; Reagent is highly toxic. nih.govnih.gov
Dithiocarbamate DecompositionCS₂, Base, Desulfurizing Agent (e.g., Tosyl Chloride, Boc₂O, Na₂S₂O₈)Primary AmineMost common method; Avoids thiophosgene; Wide variety of "greener" reagents available. nih.govkiku.dkrsc.org
Staudinger/Aza-Wittig ReactionAzide, Triphenylphosphine, CS₂AzideAlternative to amine-based routes. nih.gov
Isocyanide SulfurizationElemental Sulfur (S₈), Amine catalyst (e.g., DBU)IsocyanideSustainable approach using a catalytic system. mdpi.comnih.gov
Fluorine-Containing ReagentsLanglois reagent (F₃CSO₂Na), PDFA/S₈Primary AmineModern methods using in-situ generation of thiocarbonyl fluoride (B91410) surrogates. nih.govrsc.org

Stereochemical Control and Derivatization in Isothiocyanate Synthesis

Stereochemical integrity is a critical consideration in the synthesis of chiral molecules. When synthesizing chiral isothiocyanates from optically active primary amines, many modern methods proceed without racemization, preserving the stereocenter. nih.gov For instance, the synthesis of (R)- and (S)-1-isothiocyanatoethylbenzene from the corresponding optically active amines using a DMT/NMM/TsO⁻ desulfurizing agent occurred with an enantiomeric ratio greater than 99:1. nih.gov One-pot procedures using reagents like sodium persulfate in water have also been successfully applied to the preparation of chiral isothiocyanates from chiral amines. rsc.org

Beyond their synthesis, isothiocyanates are highly valuable as chiral derivatizing agents (CDAs). researchgate.netusm.edu This strategy is used for the enantioseparation and analysis of chiral compounds, particularly amines and alcohols. researchgate.netrsc.org The isothiocyanate, which is itself enantiomerically pure, reacts with a racemic or enantiomerically enriched analyte (e.g., a chiral amine) to form a pair of diastereomeric thioureas. researchgate.net These diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or analyzed by NMR spectroscopy. researchgate.netrsc.org

A number of isothiocyanate-based CDAs have been developed for this purpose. A well-known example is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which reacts with amino acids to allow for their enantiomeric resolution on reversed-phase HPLC columns. researchgate.net The development of new CDAs, such as (1S, 2R)-1-acetoxy-1-phenyl-2-propyl isothiocyanate ((S,R)-APPI), continues to expand the toolkit for chiral analysis. researchgate.net

Chiral Derivatizing Agent (CDA)AbbreviationAnalyte ClassAnalytical Method
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCAmino Acids, AminesReversed-Phase HPLC. researchgate.net
(1S, 2R)-1-acetoxy-1-phenyl-2-propyl isothiocyanate(S,R)-APPIAmino Compounds (e.g., β-blockers)Reversed-Phase HPLC. researchgate.net
1-(6-methoxy-2-naphthyl)ethyl isothiocyanateNAP-ITAmino CompoundsHPLC. researchgate.net
Pentafluorobenzene-based isothiocyanateN/AAminesNMR Analysis. usm.edu

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic-Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of Methyl 4-isothiocyanatobutanoate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. Following separation, the compound is ionized and fragmented, and the resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification. upb.rojmchemsci.com

The purity of a this compound sample can be assessed by the presence of a single dominant peak in the chromatogram, with the corresponding mass spectrum matching the known fragmentation pattern of the compound. upb.rosemanticscholar.org The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. upb.ro For instance, in a typical GC-MS analysis, the oven temperature is programmed to ramp up, ensuring the sequential elution of compounds. upb.rolcms.cz The mass spectrometer can be operated in various modes, such as Single Ion Monitoring (SIM), to enhance sensitivity and selectivity for the target analyte by focusing on specific fragment ions. semanticscholar.orgresearchgate.netnih.gov

Table 1: Illustrative GC-MS Parameters for Isothiocyanate Analysis

ParameterValueReference
Column Type Varian VF-5ms upb.ro
Oven Temperature Program 50°C (5 min) -> 110°C (5°C/min) -> 300°C (20°C/min, hold 3.5 min) upb.ro
Injector Temperature 250°C upb.ro
Carrier Gas Helium upb.roresearchgate.net
Ionization Mode Electron Ionization (EI) upb.rosemanticscholar.org
Mass Analyzer Quadrupole upb.ro

This table provides a representative example of GC-MS conditions and is not specific to this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis

For the analysis of less volatile or thermally unstable compounds, High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the methods of choice. mdpi.comresearchgate.net These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS offers exceptional sensitivity and selectivity for analyzing complex mixtures, such as those found in biological and botanical samples. nih.govnih.gov

In the context of isothiocyanates, which can be unstable, derivatization is often employed prior to analysis to improve their stability and chromatographic behavior. mdpi.comku.dk For example, isothiocyanates can be reacted with reagents like N-acetyl-L-cysteine to form more stable derivatives that are amenable to LC-MS analysis. mdpi.comnih.gov This approach allows for the simultaneous determination of the parent isothiocyanate and its metabolites. nih.gov The use of reversed-phase columns, such as C18, is common for separating isothiocyanates and their derivatives. nih.govresearchgate.net

Table 2: Example UHPLC-MS/MS Parameters for Derivatized Isothiocyanate Analysis

ParameterValueReference
Column BDS HYPERSIL C18 nih.gov
Mobile Phase Water: Methanol (B129727) (30:70 v/v) nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV at 246 nm or Mass Spectrometry nih.gov
Ionization Source Electrospray Ionization (ESI) nih.gov
Mass Analyzer Triple Quadrupole (QqQ) nih.gov

This table presents a general example of HPLC/UHPLC-MS/MS conditions and is not specific to this compound.

Challenges in Analytical Determination of Isothiocyanates in Biological and Botanical Matrices

The analysis of isothiocyanates, including this compound, in biological (e.g., plasma, urine) and botanical matrices presents several significant challenges. researchgate.netresearchgate.net

Instability: Isothiocyanates are known for their high reactivity and instability, particularly in the presence of water or heat. mdpi.comresearchgate.netmdpi.com This can lead to degradation of the analyte during sample preparation and analysis, resulting in inaccurate quantification. nih.gov

Volatility: The volatile nature of some isothiocyanates can lead to losses during sample handling and extraction. mdpi.comresearchgate.net

Lack of Strong Chromophores: Many isothiocyanates lack strong ultraviolet (UV) absorbing groups, which makes their detection by HPLC with UV detectors challenging and often requires derivatization to introduce a chromophore. mdpi.comresearchgate.net

Matrix Effects: Biological and botanical samples are complex mixtures containing numerous compounds that can interfere with the analysis. These matrix effects can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. nih.gov

Low Concentrations: Isothiocyanates are often present at very low concentrations in biological and botanical samples, requiring highly sensitive analytical methods for their detection and quantification. nih.gov

Optimized Sample Preparation, Extraction, and Derivatization Procedures for Research Applications

To overcome the challenges associated with analyzing isothiocyanates, optimized sample preparation and extraction procedures are crucial. researchgate.netnih.gov

Sample Preparation and Extraction: The initial step often involves the homogenization of the sample, followed by extraction with an appropriate solvent. For isothiocyanates, solvents like dichloromethane (B109758) are commonly used. nih.gov The choice of extraction method depends on the nature of the sample and the target analyte. Techniques such as liquid-liquid extraction and solid-phase extraction (SPE) are frequently employed to isolate and concentrate the isothiocyanates from the sample matrix. nih.govnih.gov For volatile isothiocyanates, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a suitable technique that minimizes sample handling and potential analyte loss. researchgate.net

Derivatization: Derivatization is a key strategy to improve the analytical characteristics of isothiocyanates. ku.dknih.gov This chemical modification can:

Increase stability. mdpi.com

Enhance chromatographic separation. nih.gov

Improve detection sensitivity by introducing a UV-absorbing or fluorescent tag. mdpi.com

Facilitate ionization in mass spectrometry. nih.gov

A common derivatization reaction for isothiocyanates involves their reaction with thiol-containing reagents, such as 1,2-benzenedithiol (B97157) or N-acetyl-L-cysteine, to form stable thiourea (B124793) derivatives. mdpi.comnih.govresearchgate.net These derivatives are less volatile and more amenable to analysis by HPLC or LC-MS. nih.gov For GC-MS analysis, silylation is a common derivatization technique used to increase the volatility of the analytes. nih.gov

The selection of the appropriate sample preparation, extraction, and derivatization method is critical for obtaining accurate and reliable data in research applications involving this compound and other isothiocyanates. researchgate.netnih.gov

Mechanistic Elucidation of Biological Activities

Antimicrobial Efficacy and Underlying Mechanisms

Isothiocyanates are recognized for their broad-spectrum antimicrobial properties, acting as natural defense agents in the plants that produce them. researchgate.netmdpi.com Their efficacy extends to various pathogenic microbes, including bacteria and fungi.

Isothiocyanates (ITCs) have demonstrated notable antibacterial activity against a variety of human pathogens. nih.gov For instance, sulforaphane (B1684495), a well-known ITC, has shown high inhibitory activity against strains of Helicobacter pylori, including those resistant to antibiotics like clarithromycin (B1669154) and metronidazole. mdpi.com Studies on extracts rich in ITCs have confirmed activity against both Gram-positive and Gram-negative bacteria. nih.gov Bioactive compounds that include fatty acid methyl esters have shown effectiveness against clinical pathogens such as Salmonella sp. and Proteus sp., as well as multidrug-resistant organisms (MDROs), including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific data for Methyl 4-isothiocyanatobutanoate is limited, the general activity of the ITC class suggests its potential as an antibacterial agent.

Table 1: Inhibitory Effect of 4-(methylthio)-butyl isothiocyanate on Mycelium Growth

Fungal Pathogen IC₅₀ Value (μmol L⁻¹)

Data sourced from a study on the antifungal mechanism of isothiocyanates. researchgate.net

The antimicrobial action of isothiocyanates is multifaceted, targeting several key cellular processes. A primary mechanism is the induction of oxidative stress within the fungal cells. researchgate.netnih.gov Proteomic analysis of C. heterostrophus treated with an ITC revealed the downregulation of genes associated with crucial functions like energy metabolism, oxidoreductase activity, and melanin (B1238610) biosynthesis. researchgate.net This suggests that ITCs disrupt the fundamental metabolic and protective pathways of the pathogen. researchgate.net

Furthermore, ITCs are known to target cell membrane integrity and cell cycle progression. researchgate.net Experiments with mutants of C. heterostrophus lacking specific genes (ΔChtrx2 and ΔChnox1) showed these strains were more sensitive to ITCs, indicating that the protein products of these genes play a role in the fungus's defense against the compound. researchgate.net

Antineoplastic and Chemopreventive Actions

Beyond their antimicrobial effects, isothiocyanates have been extensively studied for their anticancer properties. These compounds can selectively target cancer cells, inducing cell death and halting proliferation through various mechanisms. nih.govnih.gov

A key antineoplastic action of isothiocyanates is their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov A study on 4-(methylthio)butylisothiocyanate (MTBITC), a close analog, demonstrated its selective effects on human leukemia cells. nih.govresearchgate.net Treatment with MTBITC led to a significant disruption of the G2/M phase of the cell cycle, with the proportion of cells in the G2 phase increasing from approximately 18% to 50% after 24 hours. researchgate.net This cell cycle arrest was associated with a decrease in the protein expression of cyclin B1. researchgate.net

At higher concentrations, MTBITC was also shown to induce apoptosis. researchgate.net This was achieved through an increase in the expression of pro-apoptotic proteins p53 and Bax, without affecting the anti-apoptotic protein Bcl-2. researchgate.net Notably, these effects were specific to leukemia cells, as the compound had no demonstrable effect on non-transformed T lymphocytes. nih.govresearchgate.net Similarly, the related compound ethyl-4-isothiocyanatobutanoate (E-4IB) was found to induce apoptosis in HL60 cells, which was linked to a decrease in the mitochondrial membrane potential. nih.gov

Table 2: Effect of 4-(methylthio)butylisothiocyanate (MTBITC) on Cell Cycle Distribution in Leukemia Cells

Treatment % of Cells in G2 Phase (after 24h) Associated Protein Changes
Control ~18% -

Data based on research into the selective effects of MTBITC on human leukemia cells. researchgate.net

The anticancer effects of isothiocyanates are also mediated by their influence on critical signal transduction pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation and death, is a key target. nih.govnih.gov Research has shown that 4-methylthiobutyl isothiocyanate (MTBITC) can induce DNA damage in human liver cancer cells, an effect that is signaled through the activation of the MAPK pathway. nih.gov

Another study using ethyl-4-isothiocyanatobutanoate (E-4IB) found that it caused a concentration-dependent increase in the phosphorylation of several MAPK proteins, including p38, JNK, and ERK1/2, in HL60 cells. nih.gov The activation of p38 MAPK, in particular, is thought to play a significant role in the cell cycle arrest induced by the compound. nih.gov This modulation of signaling pathways is a crucial element of the antineoplastic mechanism of this class of compounds. nih.govnih.gov

Perturbations in Mitochondrial Function and Membrane Potential

Research into the biological effects of short-chain aliphatic isothiocyanates has revealed their potential to disrupt mitochondrial function, a key event in initiating apoptosis. Studies on ethyl-4-isothiocyanatobutanoate (E-4IB), a closely related analog of this compound, have demonstrated a direct impact on the mitochondrial transmembrane potential. In human lymphoblastoid TK6 and MT1 cell lines, treatment with E-4IB led to a discernible decrease in the mitochondrial transmembrane potential. nih.gov This dissipation of the membrane potential is a critical indicator of mitochondrial dysfunction and a common pathway leading to programmed cell death.

The disruption of the mitochondrial outer and inner membranes is a significant event in isothiocyanate-induced apoptosis. nih.gov The damage to these membranes can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, triggering a cascade of events that culminate in cell death. nih.govmdpi.com The potency of different isothiocyanates in damaging mitochondria often correlates with their lipophilicity, which facilitates their interaction with and passage through cellular and mitochondrial membranes. nih.gov

Interactive Table: Effect of Ethyl-4-isothiocyanatobutanoate (E-4IB) on Mitochondrial Potential

Cell LineTreatmentObservationReference
TK6E-4IBDecreased mitochondrial transmembrane potential nih.gov
MT1E-4IBDecreased mitochondrial transmembrane potential nih.gov

Influence on Cellular Redox Homeostasis and Glutathione (B108866) Levels

Isothiocyanates are known to influence cellular redox homeostasis, the delicate balance between oxidizing and reducing species within a cell. mdpi.comnih.gov A primary mechanism through which they exert this influence is by interacting with glutathione (GSH), a major intracellular antioxidant. nih.gov Isothiocyanates can react with the sulfhydryl group of glutathione, leading to the formation of conjugates. This conjugation process can deplete cellular glutathione stores, thereby altering the redox state of the cell and rendering it more susceptible to oxidative stress. nih.gov

While direct studies on this compound are limited, research on other isothiocyanates, such as methyl isocyanate, has shown that it can form a reactive conjugate with glutathione. This conjugate can then transfer the carbamoyl (B1232498) group to other nucleophilic molecules, suggesting that glutathione can act as a transport system for the reactive isothiocyanate moiety within the cell. nih.gov The depletion of glutathione can have significant downstream effects, as GSH is crucial for the detoxification of reactive oxygen species (ROS) and the maintenance of a reducing intracellular environment. nih.govnih.gov

Role in DNA Damage and Repair Processes

The biological activity of isothiocyanates, including analogs of this compound, extends to the induction of DNA damage. Research on ethyl-4-isothiocyanatobutanoate (E-4IB) has shown that it can cause DNA double-strand breaks, as evidenced by the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of this type of DNA lesion. nih.gov This DNA damage can trigger cell cycle arrest, providing the cell with time to repair the damage or, if the damage is too severe, to undergo apoptosis. nih.gov

Furthermore, isothiocyanates can influence DNA repair processes. While they induce DNA damage, their selective anticancer activity is thought to stem from the differential DNA repair capacities between cancerous and normal cells. nih.gov Cancer cells often have compromised DNA repair pathways, making them more vulnerable to the DNA-damaging effects of isothiocyanates. nih.gov In contrast, normal cells may be more efficient at repairing the damage, leading to a therapeutic window for the use of these compounds. nih.gov The induction of DNA damage by isothiocyanates can also lead to the upregulation of tumor suppressor proteins like p53, which plays a central role in orchestrating the cellular response to DNA damage. nih.gov

Immunomodulatory and Anti-inflammatory Effects

Inhibition of Nitric Oxide Production

Synthetic isothiocyanates, including analogs of this compound, have demonstrated the ability to modulate inflammatory responses, in part through the inhibition of nitric oxide (NO) production. nih.gov Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions. Studies on a range of synthetic isothiocyanates have shown that they can suppress the expression of iNOS in response to inflammatory stimuli like bacterial lipopolysaccharide (LPS). nih.gov For instance, methyl-3-isothiocyanatopropionate, a structural analog of this compound, has been shown to be a potent inhibitor of NF-κB, a key transcription factor that regulates the expression of iNOS. nih.gov

Interactive Table: Effect of a this compound Analog on Pro-inflammatory Mediators

CompoundCellular TargetEffectReference
Methyl-3-isothiocyanatopropionateNF-κBInhibition nih.gov
Methyl-3-isothiocyanatopropionateiNOS expressionReduction nih.gov

Impact on Inflammatory Signaling Pathways

The anti-inflammatory effects of isothiocyanates are mediated through their interaction with key inflammatory signaling pathways. A central target is the nuclear factor-kappa B (NF-κB) pathway, which plays a pivotal role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.govnih.govsigmaaldrich.com

Research on synthetic isothiocyanates has revealed that they can inhibit the activation of NF-κB. nih.gov This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, these isothiocyanates prevent the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of NF-κB target genes. nih.gov This mechanism has been observed with compounds like methyl-3-isothiocyanatopropionate. nih.gov The suppression of the NF-κB signaling pathway leads to a reduction in the production of various pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

Ecological Roles as Chemoattractants and Deterrents

The ecological roles of isothiocyanates as chemoattractants and deterrents are well-documented for a variety of insects and other organisms, although specific data for this compound is not extensively available. In general, the release of isothiocyanates from crushed plant tissues, particularly from the Brassicaceae family, serves as a defense mechanism against herbivores. The pungent and often toxic nature of these compounds can deter feeding by generalist insects.

Conversely, for specialist insects that have evolved to tolerate or even utilize these compounds, isothiocyanates can act as powerful chemoattractants, guiding them to their host plants for feeding and oviposition. The specific structure and volatility of the isothiocyanate molecule influence its activity as either a deterrent or an attractant. While the precise ecological function of this compound remains an area for further investigation, its chemical nature as a volatile isothiocyanate suggests it likely plays a role in plant-insect interactions.

Structure Activity Relationship Sar Studies and Computational Modeling

Correlating Structural Features of Isothiocyanates with Biological Potency

The biological potency of isothiocyanates (ITCs) is largely dictated by the electrophilic nature of the central carbon atom in the isothiocyanate functional group (-N=C=S). nih.gov This group is considered the essential pharmacophore, responsible for the compound's reactivity and biological action. nih.gov However, the side chain (R-group) attached to the -N=C=S moiety significantly modulates this activity, influencing properties like stability, liposolubility, and target specificity. wur.nl

Key structural determinants of biological potency include:

The Isothiocyanate Functional Group (-N=C=S): This group is the primary site of reaction, acting as a potent electrophile that can form covalent bonds with nucleophilic targets within cells, such as cysteine residues in proteins like Keap1. nih.govlu.se The reactivity of this group is fundamental to the bioactivity of virtually all ITCs. nih.gov

The Nature of the Side Chain: The structure of the R-group is a critical modulator of potency. Aromatic ITCs, such as Phenethyl isothiocyanate (PEITC), which contains a phenyl ring, often exhibit different biological profiles compared to aliphatic ITCs like Sulforaphane (B1684495) (SFN), which has a simple hydrocarbon backbone. nih.gov For instance, the small, fat-soluble nature of PEITC and SFN allows them to cross the blood-brain barrier, enabling neuroprotective activity. nih.gov

Length of the Alkyl Chain: In aliphatic isothiocyanates, the length of the carbon chain separating the -N=C=S group from other functional groups can be critical. Studies on adamantyl-containing isothiocyanates have shown that their inhibitory activity against certain cancer cell lines tends to decrease as the length of the spacer between the bulky adamantane (B196018) group and the isothiocyanate group increases. researchgate.net

Presence of Other Functional Groups: The inclusion of other groups can enhance stability and activity. For example, the presence of a sugar moiety in Moringa isothiocyanates confers greater stability compared to other ITCs. nih.gov

The following table summarizes the relationship between structural features and biological activity for several well-studied isothiocyanates.

IsothiocyanateKey Structural Feature(s)Associated Biological Potency
Sulforaphane (SFN) Aliphatic chain with a sulfinyl groupPotent inducer of phase II detoxification enzymes; anticancer and antioxidant activities. nih.govnih.gov
Phenethyl isothiocyanate (PEITC) Aromatic (phenyl) ring attached to an ethyl chainStrong anticancer properties; inhibits carcinogenesis. nih.govnih.gov
Allyl isothiocyanate (AITC) Short, unsaturated allyl groupKnown for antimicrobial and chemopreventive effects. nih.gov
Benzylisothiocyanate (BITC) Benzyl group directly attached to the -N=C=S moietyInduces apoptosis in cancer cells through multiple mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methyl 4-isothiocyanatobutanoate Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wur.nlresearchgate.net While specific QSAR models for analogs of this compound are not extensively documented in publicly available research, the principles can be understood from studies on other isothiocyanates.

A key QSAR study on the antimicrobial properties of 26 different ITCs against E. coli and B. cereus provides a framework for how such models are developed. wur.nlresearchgate.net In this study, researchers calculated various physicochemical descriptors for each ITC and used them to build models that could predict their minimum inhibitory concentration (MIC). The resulting models demonstrated a strong correlation between the chemical properties of the ITCs and their antibacterial potency, with high predictive power. wur.nl

The models revealed that the most critical factors influencing antibacterial activity were:

Partial Charge: The distribution of electron density across the molecule.

Polarity: The separation of electric charge leading to a molecule having a dipole moment.

Reactivity: The tendency of the molecule to undergo chemical reactions, particularly related to the electrophilicity of the isothiocyanate group.

Shape: The three-dimensional conformation of the molecule. wur.nl

Such QSAR models are valuable for predicting the biological activity of new or untested isothiocyanates, including potential analogs of this compound, and for guiding the synthesis of novel compounds with enhanced potency. wur.nlresearchgate.net For example, QSAR studies on sulforaphane derivatives helped identify PEITC as a lead-like compound with high predicted bioavailability. researchgate.net

The table below presents key descriptors that have been successfully used in QSAR models for isothiocyanates and their general influence on biological activity.

QSAR Descriptor CategorySpecific Descriptor ExampleCorrelation with Biological Activity
Electronic Properties Partial Charge on the -N=C=S carbonA higher positive partial charge generally increases electrophilicity and reactivity, often leading to higher potency. wur.nlresearchgate.net
Steric/Shape Properties Molar Refractivity (measures volume and polarizability)Can influence how well the molecule fits into a biological target's binding site. Optimal size is often required. nih.gov
Topological Properties Wiener Index (describes molecular branching)Affects the overall shape and surface area, which can impact interactions with biological macromolecules.
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Influences membrane permeability and transport to the site of action. A balanced hydrophobicity is often crucial.

Group-Based and Fragment-Based QSAR Approaches in Isothiocyanate Research

Fragment-Based QSAR (FS-QSAR) is an approach that integrates concepts from fragment-based drug discovery (FBDD) with traditional QSAR. lu.senih.gov Instead of considering the molecule as a whole, FS-QSAR breaks it down into smaller chemical fragments. The model then correlates the properties of these fragments with biological activity. A key advantage is the ability to predict the activity of new compounds by assembling fragments with known contributions. nih.gov This method has been shown to be more accurate in some cases than traditional QSAR methods. nih.gov

The FS-QSAR algorithm often involves:

Decomposition of molecules in a training set into fragments.

Calculation of descriptors or similarity metrics for each fragment.

Building a regression model that links fragment properties to the observed biological activity.

Using the model to predict the activity of new molecules based on their constituent fragments. nih.gov

Group-Based QSAR is a similar concept where the contribution of specific functional groups to the biological activity is quantified. This allows researchers to understand, for example, how substituting a methyl group for a methoxy (B1213986) group on a core scaffold might impact potency. nih.gov This is particularly relevant for isothiocyanate research, where the side chain can be systematically modified to optimize activity.

These fragment- and group-based approaches offer a more intuitive and mechanistically interpretable alternative to traditional QSAR. They align well with the goals of medicinal chemistry, where scientists often think in terms of molecular scaffolds and functional group modifications. lu.se For isothiocyanate research, these methods can help pinpoint which side-chain fragments are most effective at enhancing the inherent reactivity of the -N=C=S core for a specific biological target.

The following table compares traditional and fragment-based QSAR approaches.

FeatureTraditional QSARFragment-Based QSAR (FS-QSAR)
Basic Unit The entire molecule.Molecular fragments or substructures.
Core Principle Correlates whole-molecule descriptors (e.g., LogP, molecular weight) with activity.Correlates the properties or similarity of fragments with activity. nih.gov
Application Predicts activity of new molecules that are structurally similar to the training set.Can predict activity for a more diverse set of molecules by combining different fragments. Useful in fragment-based drug discovery. lu.senih.gov
Interpretability Can sometimes be difficult to trace activity back to specific structural features.Provides clearer insights into which parts of a molecule are crucial for its biological function.

Metabolic Pathways and Pharmacokinetic Studies

In Vivo Metabolism of Isothiocyanates and their Esters

The in vivo metabolism of isothiocyanates is primarily characterized by the mercapturic acid pathway. nih.gov This pathway is a major route for the detoxification and elimination of a wide range of electrophilic compounds. Isothiocyanates, being electrophilic, readily react with the nucleophilic thiol group of glutathione (B108866) (GSH). uomus.edu.iq This initial conjugation is a critical step that facilitates the subsequent metabolic transformations.

For isothiocyanate esters like Methyl 4-isothiocyanatobutanoate, an initial hydrolysis step is anticipated. In vivo, ester-containing compounds are typically hydrolyzed by enzymes known as carboxylesterases, which are abundant in the liver and other tissues. nih.govwikipedia.org This enzymatic hydrolysis would cleave the methyl ester group, yielding the corresponding carboxylic acid and methanol (B129727). quora.com Following hydrolysis, the resulting isothiocyanate-carboxylic acid would then enter the mercapturic acid pathway.

The in vivo interconversion between different isothiocyanates has also been observed. For instance, sulforaphane (B1684495), which contains a sulfoxide (B87167) group, can be reduced in vivo to form erucin (B1671059), its thioether analog. nih.gov This highlights the dynamic nature of isothiocyanate metabolism within the body.

Identification of Biotransformation Products and Metabolites

The biotransformation of this compound is expected to generate a series of metabolites. The primary metabolites would arise from the two main metabolic processes: ester hydrolysis and conjugation via the mercapturic acid pathway.

Initial hydrolysis of the methyl ester group of this compound by carboxylesterases would produce 4-isothiocyanatobutanoic acid and methanol. nih.govquora.com The resulting 4-isothiocyanatobutanoic acid would then be subject to conjugation with glutathione.

Following the initial glutathione conjugation, the resulting adduct undergoes sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, forming the cysteine conjugate. nih.gov This cysteine conjugate is then typically N-acetylated to form the final N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid. nih.gov These NAC conjugates are water-soluble and are the primary forms in which isothiocyanates are excreted in the urine. nih.gov Therefore, the expected urinary metabolites of this compound would include the N-acetylcysteine conjugate of 4-isothiocyanatobutanoic acid. Studies on methyl isocyanate have confirmed that its major biotransformation pathway in rats involves conjugation with glutathione and excretion as the N-acetylcysteine conjugate in the urine. nih.gov

Table 1: Predicted Biotransformation Products of this compound

Precursor CompoundInitial Metabolic ReactionPrimary MetaboliteSubsequent Metabolic PathwayKey Excretory Metabolites
This compoundEster Hydrolysis4-isothiocyanatobutanoic acidMercapturic Acid PathwayN-acetylcysteine conjugate of 4-isothiocyanatobutanoic acid
MethanolAlcohol Dehydrogenase PathwayFormic acid, Carbon dioxide

Role of Methyl Group Metabolism in Isothiocyanate Biotransformation

The methyl group in this compound is present as a methyl ester. The metabolism of this methyl group is a key initial step in the biotransformation of the parent compound. Carboxylesterases catalyze the hydrolysis of the methyl ester, releasing methanol. nih.gov Methanol is then metabolized, primarily in the liver, by alcohol dehydrogenase to formaldehyde, which is subsequently oxidized to formic acid and ultimately to carbon dioxide and water.

In the context of related isothiocyanates like erucin (4-(methylthio)butyl isothiocyanate), the methyl group is part of a methylthio moiety. The metabolism of this group can also occur. The interconversion of sulforaphane (4-(methylsulfinyl)butyl isothiocyanate) to erucin involves the reduction of the sulfoxide group. nih.gov This demonstrates that the oxidation state of the sulfur atom, which is attached to a methyl group in erucin, is subject to in vivo modification.

Furthermore, methylation can be a Phase II conjugation reaction for some compounds, catalyzed by methyltransferases. uomus.edu.iqnih.gov However, for this compound, the primary role of the methyl group is as a leaving group during the initial hydrolysis of the ester.

Phase I and Phase II Metabolic Reactions of this compound and Related Compounds

The metabolism of xenobiotics is generally divided into Phase I and Phase II reactions. nih.gov

Phase I Reactions:

For this compound, the most significant Phase I reaction is the hydrolysis of the methyl ester bond. nih.gov This reaction is catalyzed by carboxylesterases and introduces a carboxylic acid functional group, which increases the polarity of the molecule. wikipedia.orgnih.gov

This compound + H₂O --(Carboxylesterase)--> 4-isothiocyanatobutanoic acid + Methanol

While the primary Phase I reaction is ester hydrolysis, other Phase I reactions, such as oxidation catalyzed by cytochrome P450 enzymes, could potentially occur on the alkyl chain, but hydrolysis is expected to be the predominant initial step. nih.gov

Phase II Reactions:

Phase II reactions involve the conjugation of the molecule with endogenous substances to further increase water solubility and facilitate excretion. nih.govdrughunter.com For the 4-isothiocyanatobutanoic acid formed during Phase I, the principal Phase II pathway is the mercapturic acid pathway. nih.gov

This pathway consists of the following steps:

Glutathione Conjugation: The electrophilic isothiocyanate group reacts with the nucleophilic thiol group of glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). uomus.edu.iqnih.gov

Amino Acid Cleavage: The glutamate and glycine residues are sequentially cleaved from the glutathione conjugate by enzymes such as γ-glutamyltranspeptidase and dipeptidases, leaving a cysteine conjugate.

N-Acetylation: The resulting cysteine conjugate is then N-acetylated by N-acetyltransferases to form the final mercapturic acid (N-acetylcysteine conjugate), which is readily excreted in the urine. nih.gov

Table 2: Summary of Metabolic Reactions

PhaseReaction TypeEnzyme FamilySubstrateProduct
Phase IHydrolysisCarboxylesterasesThis compound4-isothiocyanatobutanoic acid + Methanol
Phase IIGlutathione ConjugationGlutathione S-Transferases (GSTs)4-isothiocyanatobutanoic acidGlutathione conjugate of 4-isothiocyanatobutanoic acid
Phase IIAmino Acid CleavagePeptidasesGlutathione conjugateCysteine conjugate
Phase IIN-AcetylationN-AcetyltransferasesCysteine conjugateN-acetylcysteine conjugate

Preclinical Research and Therapeutic Development Potential

In Vitro Efficacy Studies in Cellular Models of Disease

A thorough search of scientific databases yields no specific studies on the in vitro efficacy of Methyl 4-isothiocyanatobutanoate in any cellular models of disease. Research on other isothiocyanates, such as 4-(methylthio)butylisothiocyanate (MTBITC), has shown selective effects on cell-cycle progression and apoptosis induction in human leukemia cells. nih.gov For instance, MTBITC was found to induce G2/M phase arrest in Jurkat T-leukemia cells. nih.gov However, it is crucial to note that these findings cannot be extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity. Without dedicated in vitro studies, the cytotoxic, anti-proliferative, or other potential therapeutic effects of this compound at a cellular level remain entirely unknown.

In Vivo Preclinical Models for Efficacy and Pharmacodynamics

Consistent with the lack of in vitro data, there are no published reports on the use of this compound in in vivo preclinical models. Studies on other isothiocyanates, such as 4-(methylthio)butyl isothiocyanate, have been conducted in animal models of breast cancer, demonstrating a modulatory effect on pathways related to hypoxia and glycolysis. frontiersin.org These studies provide a framework for how isothiocyanates might be evaluated in living organisms, but they offer no direct evidence for the efficacy or pharmacodynamic profile of this compound. The absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential anti-tumor activity of this specific compound in a complex biological system, have not been investigated.

Investigation of Synergistic Therapeutic Strategies with this compound

The exploration of synergistic effects between a compound and established therapeutic agents is a critical step in preclinical development. For example, studies have shown that 4-methylthiobutyl isothiocyanate can synergize with paclitaxel (B517696) to enhance antiproliferative and pro-apoptotic effects in human breast cancer cells. nih.gov This is often achieved by sensitizing cancer cells to the effects of the chemotherapeutic drug. nih.gov However, the scientific literature is devoid of any research investigating potential synergistic interactions between this compound and other therapeutic agents. Without foundational in vitro and in vivo efficacy data, there is no scientific basis upon which to design or conduct such combination studies.

Future Directions and Translational Research for Novel Therapeutic Applications

Given the complete absence of preclinical data, it is impossible to delineate any evidence-based future directions for the translational research of this compound. The pathway to clinical application begins with robust preclinical evidence, which is currently non-existent for this compound. Any suggestion of its potential for novel therapeutic applications would be purely speculative. The initial and most critical step for any future research would be to conduct fundamental in vitro screening to determine if this compound exhibits any biological activity that would warrant further investigation. Until such basic research is performed and published, the therapeutic potential of this compound remains an open and unanswered question.

Q & A

Basic Research Question: What experimental strategies are recommended for synthesizing Methyl 4-isothiocyanatobutanoate with high purity?

Methodological Answer:
The synthesis typically involves coupling reactions between methyl 4-aminobutanoate and thiophosgene or derivatives. Key steps include:

  • Reaction Optimization : Use anhydrous conditions to avoid hydrolysis of the isothiocyanate group. Solvents like dichloromethane or tetrahydrofuran (THF) are preferred due to their inertness .
  • Catalyst Selection : Triethylamine or pyridine can catalyze the reaction by scavenging HCl, improving yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted amines and byproducts. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.